molecular formula C11H17ClN2S B1429521 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride CAS No. 1420980-77-3

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride

Cat. No.: B1429521
CAS No.: 1420980-77-3
M. Wt: 244.78 g/mol
InChI Key: TWVHNHOJQHZWEG-UHFFFAOYSA-N
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Description

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2S. It is a derivative of pyridine and piperidine, both of which are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-sulfur bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These methods would involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)pyridine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11;/h2,4,6,8,10,12H,1,3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHNHOJQHZWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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